molecular formula C12H9ClO2 B14063450 1-(Hydroxymethyl)naphthalene-2-carbonyl chloride

1-(Hydroxymethyl)naphthalene-2-carbonyl chloride

Cat. No.: B14063450
M. Wt: 220.65 g/mol
InChI Key: IRZNRKQHMTWFFY-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)naphthalene-2-carbonyl chloride is an organic compound with the molecular formula C12H9ClO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a hydroxymethyl group and a carbonyl chloride group. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Hydroxymethyl)naphthalene-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(hydroxymethyl)naphthalene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

1-(Hydroxymethyl)naphthalene+SOCl21-(Hydroxymethyl)naphthalene-2-carbonyl chloride+SO2+HCl\text{1-(Hydroxymethyl)naphthalene} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1-(Hydroxymethyl)naphthalene+SOCl2​→1-(Hydroxymethyl)naphthalene-2-carbonyl chloride+SO2​+HCl

The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride ion.

    Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The carbonyl chloride group can be reduced to form a hydroxymethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of amides or esters, depending on the nucleophile used.

    Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-carbaldehyde.

    Reduction: Formation of 1-(hydroxymethyl)naphthalene.

Scientific Research Applications

1-(Hydroxymethyl)naphthalene-2-carbonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-carbonyl chloride depends on the specific reaction or application. In nucleophilic substitution reactions, the carbonyl chloride group acts as an electrophile, attracting nucleophiles to replace the chloride ion. In oxidation reactions, the hydroxymethyl group undergoes electron transfer to form oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

1-(Hydroxymethyl)naphthalene-2-carbonyl chloride can be compared with other similar compounds, such as:

    1-Naphthoyl chloride: Lacks the hydroxymethyl group, making it less reactive in certain substitution reactions.

    2-Naphthoyl chloride: Similar structure but with the carbonyl chloride group at a different position, affecting its reactivity and applications.

    1-(Hydroxymethyl)naphthalene: Lacks the carbonyl chloride group, limiting its use in certain synthetic applications.

The uniqueness of this compound lies in its dual functional groups, which provide versatility in various chemical reactions and applications.

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

1-(hydroxymethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H9ClO2/c13-12(15)10-6-5-8-3-1-2-4-9(8)11(10)7-14/h1-6,14H,7H2

InChI Key

IRZNRKQHMTWFFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CO)C(=O)Cl

Origin of Product

United States

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